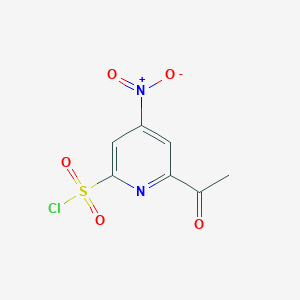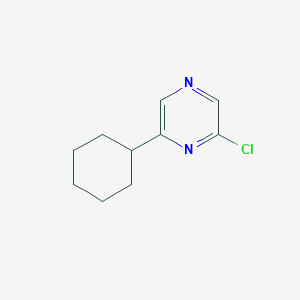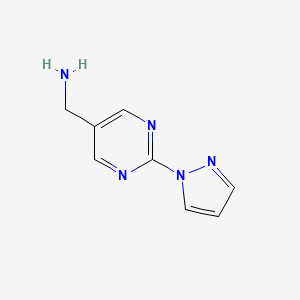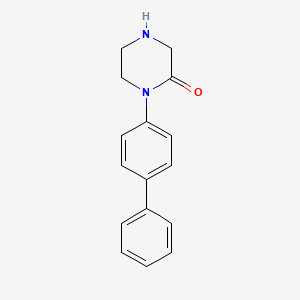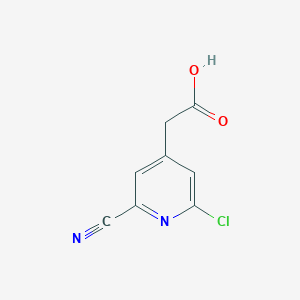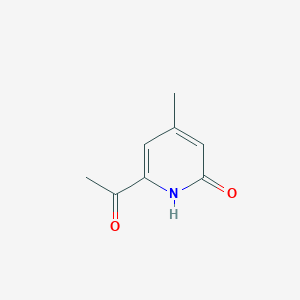
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, characterized by the presence of a hydroxy group at the 6th position and a methyl group at the 4th position on the pyridine ring, along with an ethanone group at the 1st position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-acetyl-6-methylpyridine with appropriate reagents to introduce the hydroxy group at the 6th position. This can be done using selective oxidation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with commercially available precursors such as 2-acetyl-6-methylpyridine. The synthesis involves steps like alkylation, oxidation, and purification to obtain the desired product with high purity and yield.
化学反应分析
Types of Reactions
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methyl and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ethanone group can produce alcohols.
科学研究应用
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy and ethanone groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
2-Acetyl-6-methylpyridine: Similar in structure but lacks the hydroxy group at the 6th position.
6-Acetyl-2-methylpyridine: Another derivative with different substitution patterns on the pyridine ring.
1-(6-Methylpyridin-2-yl)ethanone: Lacks the hydroxy group, making it less reactive in certain chemical reactions.
Uniqueness
1-(6-Hydroxy-4-methylpyridin-2-YL)ethanone is unique due to the presence of both hydroxy and ethanone groups, which confer distinct chemical and biological properties
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
151.16 g/mol |
IUPAC 名称 |
6-acetyl-4-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-5-3-7(6(2)10)9-8(11)4-5/h3-4H,1-2H3,(H,9,11) |
InChI 键 |
JTVUDKZRVLGKOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)NC(=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


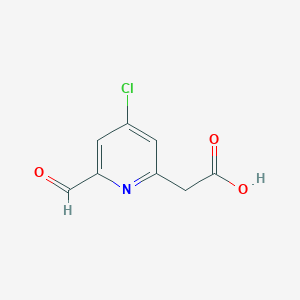
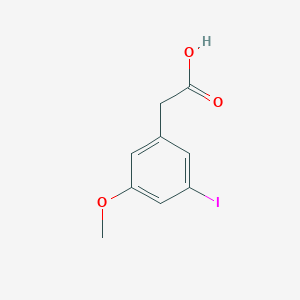
![Methyl 3-(Boc-amino)-spiro[5.5]undecane-9-carboxylate](/img/structure/B14853961.png)
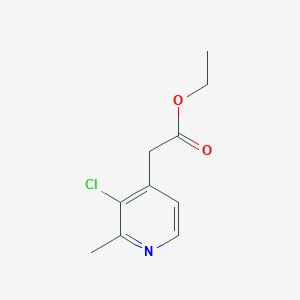
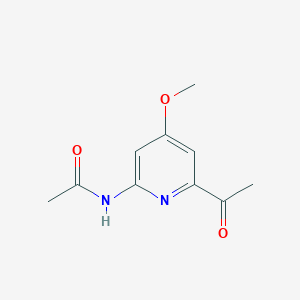
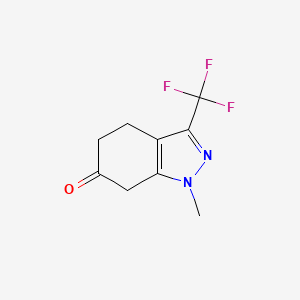
![3-[2-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B14853977.png)
